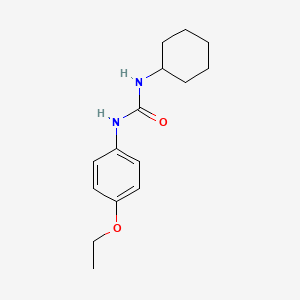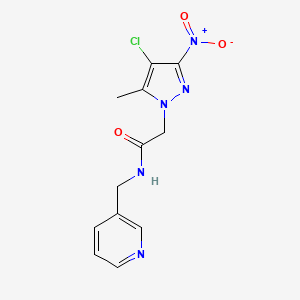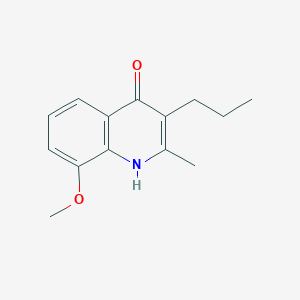
N-cyclohexyl-N'-(4-ethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-N'-(4-ethoxyphenyl)urea, also known as CEU, is a chemical compound that has been widely used in scientific research for its unique properties. This compound has been found to have several biochemical and physiological effects, which make it an ideal candidate for various laboratory experiments.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N'-(4-ethoxyphenyl)urea involves its binding to the active site of the enzyme, leading to the inhibition of its activity. N-cyclohexyl-N'-(4-ethoxyphenyl)urea has been found to be a reversible inhibitor of acetylcholinesterase and butyrylcholinesterase. It has also been found to be a non-competitive inhibitor of carbonic anhydrase.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-(4-ethoxyphenyl)urea has several biochemical and physiological effects, which make it an ideal candidate for various laboratory experiments. It has been found to be a potent inhibitor of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. N-cyclohexyl-N'-(4-ethoxyphenyl)urea has also been found to inhibit carbonic anhydrase, which is an enzyme involved in the regulation of pH in the body.
Advantages and Limitations for Lab Experiments
N-cyclohexyl-N'-(4-ethoxyphenyl)urea has several advantages for laboratory experiments. It is a potent inhibitor of several enzymes, which makes it an ideal candidate for studying enzyme inhibition. N-cyclohexyl-N'-(4-ethoxyphenyl)urea is also stable under a wide range of conditions, which makes it easy to handle and store. However, N-cyclohexyl-N'-(4-ethoxyphenyl)urea has some limitations for laboratory experiments. It is not water-soluble, which makes it difficult to use in aqueous solutions. N-cyclohexyl-N'-(4-ethoxyphenyl)urea also has a low bioavailability, which makes it difficult to study its effects in vivo.
Future Directions
There are several future directions for the use of N-cyclohexyl-N'-(4-ethoxyphenyl)urea in scientific research. One potential application is in the development of new drugs for the treatment of Alzheimer's disease. N-cyclohexyl-N'-(4-ethoxyphenyl)urea has been found to be a potent inhibitor of acetylcholinesterase, which is a target for the treatment of Alzheimer's disease. Another potential application is in the development of new catalysts for organic synthesis. N-cyclohexyl-N'-(4-ethoxyphenyl)urea has been used as a ligand in the preparation of metal complexes, which have been found to be effective catalysts for various organic reactions.
Conclusion:
In conclusion, N-cyclohexyl-N'-(4-ethoxyphenyl)urea is a chemical compound that has been widely used in scientific research for its unique properties. It has been found to be an effective inhibitor of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. N-cyclohexyl-N'-(4-ethoxyphenyl)urea has several advantages for laboratory experiments, including its stability and potency as an enzyme inhibitor. However, it also has some limitations, including its low bioavailability and water-insolubility. There are several future directions for the use of N-cyclohexyl-N'-(4-ethoxyphenyl)urea in scientific research, including the development of new drugs for the treatment of Alzheimer's disease and the development of new catalysts for organic synthesis.
Synthesis Methods
The synthesis of N-cyclohexyl-N'-(4-ethoxyphenyl)urea involves the reaction between cyclohexylisocyanate and 4-ethoxyaniline in the presence of a catalyst. The reaction produces N-cyclohexyl-N'-(4-ethoxyphenyl)urea as the final product, which is then purified through recrystallization. This synthesis method has been optimized to produce high yields of N-cyclohexyl-N'-(4-ethoxyphenyl)urea and is widely used in research laboratories.
Scientific Research Applications
N-cyclohexyl-N'-(4-ethoxyphenyl)urea has been extensively used in scientific research for its unique properties. It has been found to be an effective inhibitor of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. N-cyclohexyl-N'-(4-ethoxyphenyl)urea has also been used as a ligand in the preparation of metal complexes for catalytic and biological applications.
properties
IUPAC Name |
1-cyclohexyl-3-(4-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-2-19-14-10-8-13(9-11-14)17-15(18)16-12-6-4-3-5-7-12/h8-12H,2-7H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFSDXXMXQHXEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-(4-ethoxyphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[3-(1H-imidazol-1-yl)propyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B5654190.png)
![3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl acetate](/img/structure/B5654192.png)
![1-(6-ethyl-2-methylpyrimidin-4-yl)-N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]piperidin-4-amine](/img/structure/B5654198.png)
![2-[(3,5-dimethylisoxazol-4-yl)methyl]-8-(6-methoxypyrimidin-4-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5654208.png)

![N'-[1-(4-nitrophenyl)ethylidene]-2-furohydrazide](/img/structure/B5654227.png)
![1-(cyclopropylcarbonyl)-N-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5654239.png)
![6-cyclopropyl-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]pyrimidin-4-amine](/img/structure/B5654260.png)
![(3aS*,6aS*)-2-methyl-5-[2-(2-morpholin-4-ylethoxy)benzyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5654268.png)